1,1-Difluoroethylsulfanylbenzene

Lipophilicity modulation Medicinal chemistry Log P

1,1-Difluoroethylsulfanylbenzene (CAS 1404194-42-8; molecular formula C8H8F2S; MW 174.21) is a prototypical aryl α,α-difluoroethyl thioether (ArSCF2CH3). Introduced as a novel fluorinated motif for bioactive discovery, it features a –SCF2CH3 substituent in which the gem‑difluoro group polarizes the adjacent α‑hydrogens, imparting a distinct conformational and lipophilicity profile relative to both perfluorinated (–SCF3) and non‑fluorinated (–SCH2CH3) thioether analogs.

Molecular Formula C8H8F2S
Molecular Weight 174.21 g/mol
Cat. No. B12454981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoroethylsulfanylbenzene
Molecular FormulaC8H8F2S
Molecular Weight174.21 g/mol
Structural Identifiers
SMILESCC(F)(F)SC1=CC=CC=C1
InChIInChI=1S/C8H8F2S/c1-8(9,10)11-7-5-3-2-4-6-7/h2-6H,1H3
InChIKeyRUOSHLWHFHBUBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Difluoroethylsulfanylbenzene (PhSCF2CH3) – Core Physicochemical & Structural Profile for Medicinal Chemistry Sourcing


1,1-Difluoroethylsulfanylbenzene (CAS 1404194-42-8; molecular formula C8H8F2S; MW 174.21) is a prototypical aryl α,α-difluoroethyl thioether (ArSCF2CH3). Introduced as a novel fluorinated motif for bioactive discovery, it features a –SCF2CH3 substituent in which the gem‑difluoro group polarizes the adjacent α‑hydrogens, imparting a distinct conformational and lipophilicity profile relative to both perfluorinated (–SCF3) and non‑fluorinated (–SCH2CH3) thioether analogs [1]. The compound is primarily employed as a building block for the synthesis of analogs of established trifluoromethyl‑ether drugs and as a reference standard in lipophilicity‑modulation studies [1].

Why Generic Aryl Thioether Substitution Overlooks the Differentiated ADME-Tuning Potential of 1,1-Difluoroethylsulfanylbenzene


Simple aryl thioethers (e.g., PhSCH2CH3) and perfluorinated analogs (e.g., PhSCF3) exhibit markedly different physicochemical and metabolic fates that cannot be captured by a generic procurement strategy. The partial fluorination in PhSCF2CH3 delivers a log P significantly lower than that of PhSCF3, while its metabolic pathway – rapid sulfoxidation without defluorination – stands in sharp contrast to the corresponding oxygen ether, which undergoes O‑demethylation and defluorination under identical conditions [1][2]. Consequently, replacing 1,1‑difluoroethylsulfanylbenzene with a non‑fluorinated or perfluorinated thioether – or with its oxygen isostere – would reset the lipophilicity‑metabolism balance that underpins its utility in fine‑tuning pharmacokinetic profiles.

Quantitative Differentiation of 1,1-Difluoroethylsulfanylbenzene Against the Closest Aryl Thioether and Ether Analogues


Lipophilicity Step‑Down: PhSCF2CH3 Is Significantly More Polar than PhSCF3 and PhSCH2CH3

The log P of 1,1‑difluoroethylsulfanylbenzene (PhSCF2CH3) is substantially lower than that of its perfluorinated analog PhSCF3 and also below that of the non‑fluorinated aliphatic thioether PhSCH2CH3, establishing a tunable middle ground for lipophilicity [1]. This differentiation is crucial when designing bioactive molecules where excessive lipophilicity drives off‑target binding or poor solubility.

Lipophilicity modulation Medicinal chemistry Log P

Sulfoxidation Metabolism: Enantioselective S‑Oxygenation of PhSCF2CH3 Without Defluorination

When (p‑OMe)PhSCF2CH3 was incubated with the model organism Cunninghamella elegans, the thioether was rapidly oxidized to the corresponding sulfoxide with an enantiomeric excess of 60%, and further to the sulfone at a significantly slower rate. Crucially, no evidence of defluorination was observed [1]. This contrasts with the oxygen isostere (p‑OMe)PhOCF2CH3, which underwent O‑demethylation and defluorination under the same conditions [1].

Drug metabolism Cytochrome P450 Enantioselective sulfoxidation

Cross‑Coupling Compatibility: PhSCF2CH3 Elaborated into Drug‑Like Analogues via Suzuki and Buchwald Reactions

The parent system PhSCF2CH3 and its brominated derivatives were successfully employed in Suzuki–Miyaura and Buchwald–Hartwig cross‑coupling reactions, yielding analogues of the blockbuster trifluoromethyl‑ether drug Riluzole in moderate‑to‑good isolated yields (reported yields 40‑70%; see ESI of [1]). This demonstrates that the SCF2CH3 group is stable under typical Pd‑catalyzed coupling conditions, unlike some perfluorinated thioethers that can undergo competing C–S bond cleavage.

Cross‑coupling chemistry Late‑stage functionalization Building‑block utility

Conformational Distinction: The SCF2CH3 Substituent Adopts a Preferred Gauche Conformation Not Accessible to SCF3 or SCH3 Analogs

X‑ray crystallography and computational modeling of aryl α,α‑difluoroethyl thioethers reveal that the SCF2CH3 group preferentially adopts a gauche conformation around the S–C bond, driven by hyperconjugative stabilization involving the fluorine lone pairs. This gauche preference is absent in the SCF3 analog (freely rotating) and in the SCH2CH3 analog (anti preference due to sterics) [1]. The conformational locking can influence molecular recognition and target‑binding entropy.

Conformational analysis Crystal engineering Fluorine gauche effect

Highest‑Impact Procurement Scenarios for 1,1-Difluoroethylsulfanylbenzene Based on Verified Differentiation Evidence


Fine‑Tuning Lipophilicity in CNS‑Penetrant Lead Series

In CNS‑targeted hit‑to‑lead programs where log P must remain below 3 to avoid P‑gp efflux, PhSCF2CH3 offers a measurable reduction in lipophilicity compared to PhSCF3 and PhSCH2CH3 [1], making it an ideal replacement when a fluorinated thioether is required but perfluorination would push log P beyond the CNS‑MPO range.

Metabolic Soft‑Spot Engineering to Deflect Oxidative De‑fluorination

For scaffolds where defluorination is known to generate toxic fluoride ion or reactive intermediates, the demonstrated metabolic resistance of the SCF2CH3 group to defluorination in C. elegans incubations – in stark contrast to the OCF2CH3 isostere – positions PhSCF2CH3 as a safer thioether surrogate that retains fluorine‑mediated activity without triggering fluoride‑release toxicity [1].

Diversity‑Oriented Synthesis Libraries Using SCF2CH3 as a Modular Cross‑Coupling Handle

Because PhSCF2CH3 and its halogenated variants survive standard Suzuki–Miyaura and Buchwald–Hartwig conditions [2], they can serve as direct precursors for parallel synthesis libraries that require late‑stage fluorinated‑thioether diversification, circumventing the need for post‑coupling fluorine introduction and the associated yield losses.

Structure‑Based Design Exploiting the Gauche‑Locked SCF2CH3 Conformation

The gauche conformational preference of the SCF2CH3 group [2] can be exploited in fragment‑based drug design to pre‑organize the aryl–thioether dihedral angle for optimal complementarity with hydrophobic protein pockets, a design element that cannot be achieved with the freely rotating SCF3 or anti‑biased SCH2CH3 motifs.

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